molecular formula C8H12N4O B1384409 2-(Dimethylamino)-N-hydroxyisonicotinimidamide CAS No. 468068-31-7

2-(Dimethylamino)-N-hydroxyisonicotinimidamide

Cat. No. B1384409
M. Wt: 180.21 g/mol
InChI Key: LJMUGRFUJLXJQD-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-N-hydroxyisonicotinimidamide, also known as DMHIN, is a derivative of isonicotinic acid hydrazide (INH) and is a powerful antibacterial agent. It is a synthetic compound that has been used in scientific research to study the mechanisms of action of antibiotics and to identify potential new therapeutic targets. DMHIN has been found to possess broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria and has been used in laboratory experiments to study the effects of antibiotics on bacterial growth and metabolism.

Scientific Research Applications

1. Stimuli-responsive Polymers

  • Methods of Application: The copolymers were synthesized using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk .
  • Results: The copolymers exhibited lower critical solution temperature (LCST)-type behavior. LCST decreased with increasing styrene content in the copolymer and with increasing solution concentration .

2. Antimicrobial Nanogels

  • Methods of Application: The nanogels were synthesized through dispersion polymerization in a water/2-methoxyethanol medium, initiated with 0.2 wt% potassium persulfate (KPS) and stabilized with 0.5 wt% poly (vinyl alcohol) (PVA) .
  • Results: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .

properties

IUPAC Name

2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,13H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMUGRFUJLXJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-N-hydroxyisonicotinimidamide

CAS RN

468068-31-7
Record name 2-(Dimethylamino)-N-hydroxy-4-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468068-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of hydroxylamine hydrochloride (0.47 g, 7.0 mmol) in methanol (10 mL) was added sodium metal (0.16 g, 7.0 mmol) portionwise. After all the sodium metal had dissolved 4-cyano-2-dimethylaminopyridine (1.0 g, 7.0 mmol) was added and the reaction was heated to reflux for 4 hours. The reaction was cooled to room temperature, filtered to remove precipitated sodium chloride and the filtrate was evaporated to dryness. The residue was dissolved in ethanol in order to crystallise the product but this was unsuccessful, so the solvent was removed in vacuo to give the title compound as a white solid (1.7 g), which was contaminated with ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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